molecular formula C27H30O11S3 B13817335 Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside

Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside

Cat. No.: B13817335
M. Wt: 626.7 g/mol
InChI Key: CSILPXNRFFZFSV-FPCALVHFSA-N
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Description

Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside is a synthetic organic compound that belongs to the class of ribofuranosides These compounds are characterized by the presence of a ribose sugar moiety linked to a methyl group and substituted with tolylsulphonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside typically involves the protection of the hydroxyl groups of ribose followed by selective sulfonylation. The general steps include:

    Protection of Hydroxyl Groups: Ribose is first protected using suitable protecting groups such as acetyl or benzyl groups.

    Sulfonylation: The protected ribose is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to introduce the tolylsulphonyl groups.

    Deprotection: The protecting groups are removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside can undergo various chemical reactions, including:

    Substitution Reactions: The tolylsulphonyl groups can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding desulfonylated product.

    Oxidation Reactions: The methyl group can be oxidized to form carboxyl or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would yield a desulfonylated ribofuranoside.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-2,3,5-tri-O-(4-methylsulphonyl)-beta-D-ribofuranoside
  • Methyl-2,3,5-tri-O-(4-ethylsulphonyl)-beta-D-ribofuranoside
  • Methyl-2,3,5-tri-O-(4-benzylsulphonyl)-beta-D-ribofuranoside

Uniqueness

Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside is unique due to the specific arrangement and nature of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C27H30O11S3

Molecular Weight

626.7 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-methoxy-3,4-bis-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C27H30O11S3/c1-18-5-11-21(12-6-18)39(28,29)35-17-24-25(37-40(30,31)22-13-7-19(2)8-14-22)26(27(34-4)36-24)38-41(32,33)23-15-9-20(3)10-16-23/h5-16,24-27H,17H2,1-4H3/t24-,25-,26-,27-/m1/s1

InChI Key

CSILPXNRFFZFSV-FPCALVHFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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